molecular formula C14H16Cl2N2O3 B6706827 N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide

N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide

Cat. No.: B6706827
M. Wt: 331.2 g/mol
InChI Key: YBFIVPFNAWYFLS-UHFFFAOYSA-N
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Description

N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide is a synthetic organic compound characterized by its azetidine ring and dichlorophenyl group

Properties

IUPAC Name

N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-21-8-12(19)17-10-6-18(7-10)13(20)5-9-3-2-4-11(15)14(9)16/h2-4,10H,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIVPFNAWYFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CN(C1)C(=O)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an azetidine-2-one derivative.

    Acylation: The azetidine ring is then acylated with 2-(2,3-dichlorophenyl)acetyl chloride in the presence of a base like triethylamine to form the intermediate N-[1-(2,3-dichlorophenyl)acetyl]azetidine.

    Methoxyacetamide Formation: The final step involves the reaction of the intermediate with methoxyacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetamide moiety, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could be explored for anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring may provide structural rigidity. The methoxyacetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-acetamide: Similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.

    N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-ethoxyacetamide: Contains an ethoxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

N-[1-[2-(2,3-dichlorophenyl)acetyl]azetidin-3-yl]-2-methoxyacetamide is unique due to the presence of both the methoxyacetamide and dichlorophenyl groups, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

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